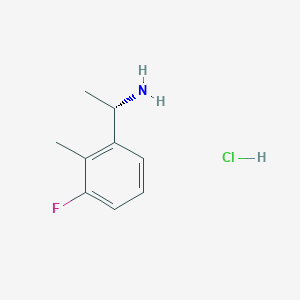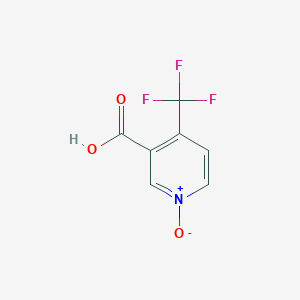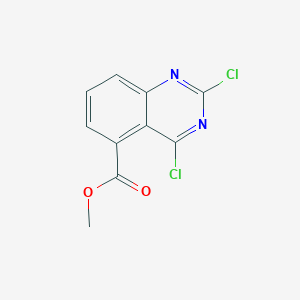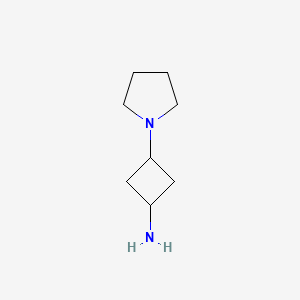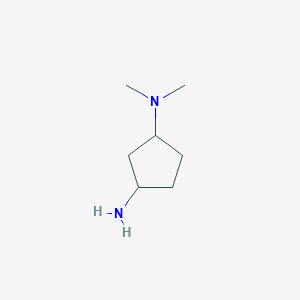![molecular formula C6H11NO B1396107 6-Oxa-2-azaspiro[3.4]octane CAS No. 410070-90-5](/img/structure/B1396107.png)
6-Oxa-2-azaspiro[3.4]octane
概要
説明
6-Oxa-2-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane has been described in several studies . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular formula of this compound is C6H11NO . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Chemical Reactions Analysis
This compound hydrochloride is a derivative of this compound . It is involved in various chemical reactions, including the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives .Physical And Chemical Properties Analysis
The molecular weight of this compound is 113.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学的研究の応用
Synthesis of Novel Spirocycles
Li, Rogers-Evans, and Carreira (2013) explored the synthesis of novel thia/oxa-azaspiro[3.4]octanes, aiming to create multifunctional and structurally diverse modules for drug discovery. Their work demonstrates robust and step-economic routes for synthesizing these spirocycles, including enantioselective approaches (D. Li, M. Rogers-Evans, & E. Carreira, 2013).
Rearrangement of Spirocyclic Epoxide
Adamovskyi et al. (2014) described a unique rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which provided access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthesis involved a three-step process from readily available reagents, yielding N-Boc-2,3-methano-β-proline (Mykhailo I. Adamovskyi, Oleksiy S. Artamonov, A. Tymtsunik, & O. Grygorenko, 2014).
NMR Structural and Conformational Analysis
Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. Their study determined the relative configuration and preferred conformations, highlighting the steric and electronic effects of substituents (Rubén Montalvo-González & A. Ariza-Castolo, 2012).
Electrophilic Amination of C-H-Acidic Compounds
Andreae, Schmitz, Wulf, and Schulz (1992) studied the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds. This research led to the classification of five different stabilization reactions of the intermediate product, demonstrating the versatility of 1-oxa-2-azaspiro[2.5]octane in organic synthesis (S. Andreae, E. Schmitz, J. Wulf, & B. Schulz, 1992).
Synthesis of Piperazine and Morpholine Surrogates
王雯 and colleagues (2015) provided an improved synthesis for 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane as substitutes for piperazine and morpholine. Their work demonstrated the potential of these compounds in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).
Synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane Ring System
Papillon and Taylor (2000) utilized L-Proline to synthesize an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a compound found in oxazolomycin. This work included a synthesis of the racemic system and subsequent oxidation to yield spiro beta-lactone gamma-lactams (J. Papillon & R. Taylor, 2000).
Synthetic Approaches to Spiroaminals
Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. These compounds are found in natural or synthetic products with significant biological activities, making them targets for chemical synthesis (M. Sinibaldi & I. Canet, 2008).
作用機序
Target of Action
The primary target of 6-Oxa-2-azaspiro[3.4]octane is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit EGFR inhibitory activities . By inhibiting EGFR, these compounds can prevent the activation of the receptor and subsequent signal transduction pathways that lead to cell proliferation and other cancer-associated behaviors.
Pharmacokinetics
The pharmacokinetic properties of 6-Oxa-2-azaspiro[3It is known to besoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to reach its target sites in the body more effectively.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution and metabolism. It is also important to note that the compound is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases , which could affect its stability and efficacy in certain environments.
Safety and Hazards
生化学分析
Biochemical Properties
6-Oxa-2-azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the inhibition of epidermal growth factor receptor (EGFR) activities. This compound interacts with various enzymes and proteins, including those involved in the EGFR signaling pathway. The nature of these interactions involves the binding of this compound to the active sites of these biomolecules, thereby inhibiting their activity and preventing downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, this compound can induce apoptosis in cancer cells, reduce cell proliferation, and alter gene expression patterns . Additionally, it affects cellular metabolism by disrupting the metabolic processes that are regulated by EGFR signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins. This inhibition leads to a cascade of events that ultimately result in the suppression of cell proliferation and induction of apoptosis . Furthermore, this compound may also influence gene expression by modulating transcription factors that are regulated by EGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade in the presence of strong oxidizing agents, strong acids, reducing agents, and bases . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits EGFR activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects are also noted, where a minimum concentration of this compound is required to achieve significant inhibition of EGFR activity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound is metabolized by enzymes in the liver, leading to the formation of metabolites that may also exhibit biological activity . The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is soluble in water, which facilitates its distribution throughout the body . It accumulates in tissues where EGFR is highly expressed, such as in certain types of cancer cells, leading to localized inhibition of EGFR activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can effectively inhibit EGFR activity. Targeting signals and post-translational modifications may play a role in directing this compound to these specific locations .
特性
IUPAC Name |
6-oxa-2-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMQGDCUCSDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
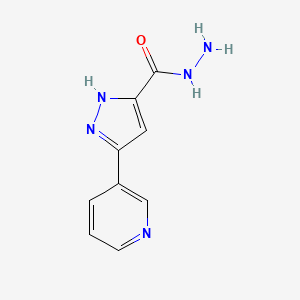
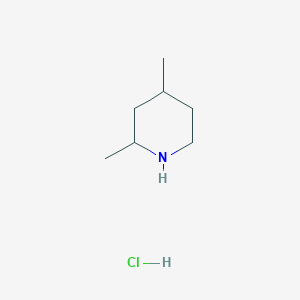
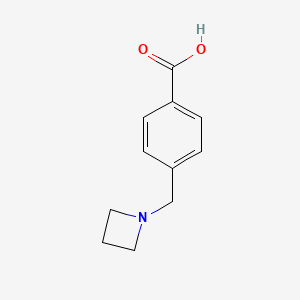
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)
